molecular formula C8H10ClN3O3S B12316723 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Cat. No.: B12316723
M. Wt: 263.70 g/mol
InChI Key: GCJTZTPPIDBHBO-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a chemical compound with the molecular formula C8H10ClN3O3S and a molecular weight of 263.70 g/mol . It is characterized by the presence of a nitrophenyl group, a sulfanyl group, and an acetohydrazide moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride typically involves the reaction of 4-nitrothiophenol with chloroacetyl chloride to form 2-chloro-1-(4-nitrophenylthio)ethanone. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Not typically required

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)sulfanyl]acetic acid
  • 2-[(4-Nitrophenyl)sulfanyl]acetamide
  • 2-[(4-Nitrophenyl)sulfanyl]ethanol

Uniqueness

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis .

Properties

Molecular Formula

C8H10ClN3O3S

Molecular Weight

263.70 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfanylacetohydrazide;hydrochloride

InChI

InChI=1S/C8H9N3O3S.ClH/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14;/h1-4H,5,9H2,(H,10,12);1H

InChI Key

GCJTZTPPIDBHBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)NN.Cl

Origin of Product

United States

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